7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol
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Overview
Description
Synthesis Analysis
The synthesis of spiro compounds similar to 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol involves intricate chemical processes, utilizing various starting materials and methods. For instance, the synthesis of related spiro compounds has been demonstrated through multi-step chemical reactions that involve key steps such as dianion alkylation and intramolecular conjugate addition, showcasing the complexity and versatility in synthesizing spirocyclic structures (Mori & Ikunaka, 1984).
Molecular Structure Analysis
The molecular structure of compounds in the spiro family, including 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol, often features complex three-dimensional configurations. Studies using techniques like single-crystal X-ray diffraction have helped characterize these structures, revealing details such as non-planar ring systems and hydrogen bonding interactions, which are crucial for understanding their chemical behavior and potential applications (Yuan et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of spiro compounds are influenced by their unique molecular frameworks. Research has shown that these compounds can undergo various chemical reactions, including alkylation and acetalization, highlighting their potential utility in synthesizing biologically active molecules or materials with specific chemical functionalities (Ogurtsov & Rakitin, 2020).
Physical Properties Analysis
The physical properties of 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol and related compounds, such as solubility in various solvents, melting points, and phase behavior, are crucial for their application in chemical synthesis and material science. Systematic studies on solubility and phase equilibria provide essential data for designing processes involving these compounds (Melo et al., 2012).
Scientific Research Applications
Applications in Lignin Model Compound Studies
Research on dimeric non-phenolic β-O-4-type lignin model compounds, which share structural similarities with the compound , highlights the significance of γ-hydroxymethyl groups in the acidolysis mechanism of lignin. These studies are crucial for understanding lignin breakdown, a key step in converting biomass into valuable chemicals and fuels (Yokoyama, 2015).
Water Contamination and Remediation
The presence of 1,4-dioxane in water supplies, a concern for environmental and public health, necessitates research into effective remediation techniques. Studies on 1,4-dioxane emphasize the need for alternative removal methods due to its resistance to conventional treatment processes (Godri Pollitt et al., 2019).
Chemical Synthesis and Catalysis
Research into the synthesis of 1,2-oxazines and related compounds involves dehydration reactions, an area where the compound of interest may find application due to its potential role as a catalyst or reactant intermediate. These syntheses are important for producing pharmaceuticals and agrochemicals (Sainsbury, 1991).
Biofuel Production
In the context of biofuel production, the compound may be related to processes involving methanol and other alcohols as feedstocks. Research on the downstream processing of biologically produced diols, such as 1,3-propanediol, explores separation technologies that could be applicable to the purification or synthesis of similar compounds (Xiu & Zeng, 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(7,7,9,9-tetramethyl-1,4-dioxa-8-azaspiro[4.5]decan-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-10(2)7-12(8-11(3,4)13-10)15-6-9(5-14)16-12/h9,13-14H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQYHQBSFLBACS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(N1)(C)C)OCC(O2)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol | |
CAS RN |
53825-32-4 |
Source
|
Record name | 7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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